Psoraleno

Descripción general

Descripción

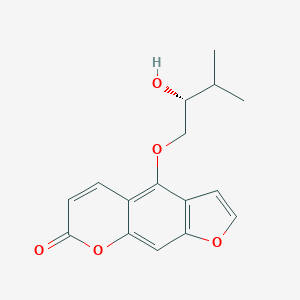

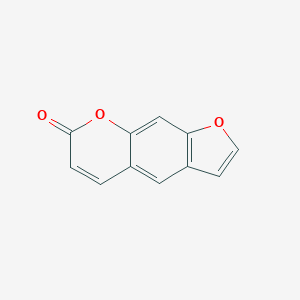

El Psoraleno es una fitoalexina natural que se encuentra en las semillas de las plantas Psoralea corylifolia y en ciertas frutas, como los higos y los cítricos . Su estructura química se asemeja a la de la cumarina debido a la adición de un anillo de furano fusionado . El this compound se ha utilizado desde la antigüedad, desde el año 2000 a. C. en Egipto e India, por sus propiedades fotosensibles en el tratamiento de diversas afecciones cutáneas .

Aplicaciones Científicas De Investigación

El Psoraleno tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Psoraleno ejerce sus efectos a través de un mecanismo fotoquímico. Cuando se expone a la luz ultravioleta, el this compound se intercala en el ADN y forma enlaces covalentes con las bases de pirimidina . Esto conduce a la formación de mono- y di-aductos, provocando entrecruzamiento del ADN y finalmente induciendo la apoptosis celular . Este mecanismo es particularmente eficaz en las células que se dividen rápidamente, lo que convierte al this compound en un posible agente anticancerígeno .

Análisis Bioquímico

Biochemical Properties

Psoralen penetrates the phospholipid cellular membranes and inserts itself between the pyrimidines of deoxyribonucleic acid (DNA) . It forms mono- and di-adducts with DNA, leading to marked cell apoptosis .

Cellular Effects

Psoralen influences cell function by inhibiting tyrosine kinase signaling and influencing the immunogenic properties of cells . Its cytotoxicity holds promising clinical applications from its immunogenic properties to potential anti-cancer treatments .

Molecular Mechanism

Psoralen reacts with double-stranded DNA and RNA upon exposure to longwave UV light . Once activated, it forms covalent bonds with DNA and RNA, leading to marked cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of Psoralen are initially biologically inert and acquire photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Over time, these effects can lead to marked cell apoptosis .

Dosage Effects in Animal Models

Its cytotoxic effects suggest that it may have potential therapeutic applications in the treatment of various diseases .

Metabolic Pathways

Psoralen is involved in various metabolic pathways. It enhances the gene expression levels of BMP-2/4, increases phospho-Smad1/5/8 protein expression, and induces the activity of BMP reporter 12xSBE-OC-Luc .

Transport and Distribution

Psoralen is transported and distributed within cells and tissues through its penetration of the phospholipid cellular membranes . It inserts itself between the pyrimidines of DNA, influencing various cellular processes .

Subcellular Localization

The subcellular localization of Psoralen is primarily within the DNA of cells, where it inserts itself between the pyrimidines . This localization influences its activity and function, leading to marked cell apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Psoraleno puede sintetizarse a través de diversas rutas químicas. Un método común implica la ciclación de la umbeliferona con furano . La reacción generalmente requiere un catalizador y condiciones de temperatura específicas para garantizar la formación adecuada del anillo de furano .

Métodos de producción industrial

En entornos industriales, el this compound a menudo se extrae de fuentes naturales como las semillas de Psoralea corylifolia . El proceso de extracción implica extracción con solventes seguida de pasos de purificación para aislar el this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

El Psoraleno experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: El this compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de this compound oxidados, compuestos de this compound reducidos y moléculas de this compound sustituidas .

Comparación Con Compuestos Similares

Compuestos similares

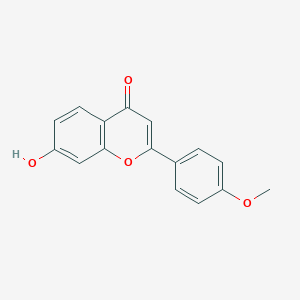

Metoxisaleno: Otra furanocumarina utilizada en la fototerapia.

Bergapteno: Se encuentra en el aceite de bergamota, se utiliza en aplicaciones similares.

Xanthotoxina: Otro compuesto con propiedades fotosensibilizantes.

Singularidad del Psoraleno

El this compound es único debido a sus propiedades fotoquímicas específicas y su capacidad para formar aducto estables de ADN tras la activación por la luz ultravioleta . Esto lo hace particularmente eficaz en la fototerapia y como herramienta de investigación para estudiar las interacciones del ADN .

Propiedades

IUPAC Name |

furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUUQDIBDJBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216205 | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

362.00 to 363.00 °C. @ 760.00 mm Hg | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 65.16 mg/L at 25 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether, Needles (w, ethanol) | |

CAS No. |

66-97-7 | |

| Record name | Psoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoralen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSORALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTZ7ZCN2EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

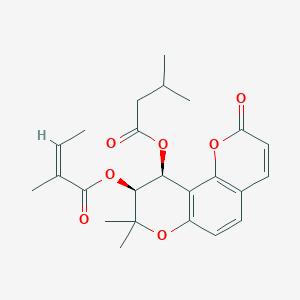

Feasible Synthetic Routes

A: Psoralen intercalates between DNA base pairs [, , , , ]. Upon ultraviolet A (UVA) irradiation (320-400 nm), it forms covalent bonds with pyrimidine bases, primarily thymine, leading to monoadducts and interstrand cross-links [, , , ]. This DNA damage disrupts cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis [, ].

A: Research suggests the existence of specific, saturable, high-affinity binding sites for 8-methoxypsoralen on mammalian cells, independent of DNA intercalation []. This finding indicates potential interaction with cellular receptors and alternative mechanisms contributing to psoralen-induced phototoxicity.

A: Psoralen's ability to photoinduce interstrand cross-links in DNA is considered crucial for its therapeutic effects [, , ]. 8-substituted psoralens, in particular, exhibit efficient cross-linking and are more potent than 5-substituted psoralens []. Studies using 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT) demonstrated that E. coli RNA polymerase terminated at HMT diadduct sites, highlighting the disruptive impact of cross-links on transcription [].

ANone: Psoralen (also known as 7H-furo[3,2-g]chromen-7-one) has the following characteristics:

- Spectroscopic data: Psoralens typically absorb UV light with a maximum absorption wavelength around 245 nm [, ]. The exact spectroscopic properties vary slightly depending on the specific psoralen derivative and the solvent used.

A: In vivo studies have demonstrated that psoralen can accelerate bone fracture healing in rat models []. This effect is attributed to the activation of both osteoclasts and osteoblasts via the ERK signaling pathway, leading to enhanced bone formation and remodeling []. Further, psoralen was shown to reduce relapse after orthodontic tooth movement in rats, potentially through the activation of the G protein-coupled receptor 30 (GPR30) and upregulation of bone morphogenetic proteins 2 and 4 [].

A: Comparative studies indicate that isopsoralen might be a more potent enhancer of osteogenic differentiation in rat calvarial osteoblasts compared to psoralen []. This suggests isopsoralen as a potentially more effective component for therapeutic development in bone-related conditions like osteoporosis.

A: Structural modifications significantly impact psoralen's photoreactivity and biological activity [, , ]. For instance, 8-methoxypsoralen (8-MOP), 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT), and 4'-aminomethyl-4,5',8-trimethylpsoralen hydrochloride exhibit superior DNA and RNA photoreactivity compared to 4,5',8-trimethylpsoralen (TMP) and 8-MOP [, ]. The position and type of substituents on the psoralen ring system influence DNA binding affinity, intercalation efficiency, and cross-linking capacity, impacting their overall potency and selectivity [, ].

A: The position of substituents on the psoralen ring system significantly influences their DNA binding properties. Flow linear dichroism studies reveal that only 8-substituted psoralens intercalate into DNA, while 5-substituted psoralens do not exhibit this behavior despite having comparable DNA association constants [].

A: While clinically valuable, psoralen use carries potential risks [, ]. Psoralen can cause liver injury in mice, potentially by inhibiting liver regeneration and causing hepatocellular cycle arrest []. These effects may involve the inhibition of the mTOR signaling pathway and mitochondrial damage []. Additionally, bakuchiol, another natural compound often used in combination with psoralen, has shown significant cytotoxicity in human renal tubular epithelial cells (HK-2 cells) []. This toxicity is thought to be related to cell membrane damage, apoptosis induction, and inhibition of DNA synthesis [].

A: Although psoralen is used in photochemotherapy for skin conditions, studies indicate a potential link between psoralen-containing suntan activators and an increased risk of melanoma, particularly in individuals with poor tanning ability []. While psoralen has been banned from suntan lotions, the increased risk might persist for several years [].

A: Several analytical methods are employed for psoralen analysis [, , , , ]. High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify psoralen and its isomers in plant extracts and pharmaceutical formulations [, , , ]. Micellar electrokinetic capillary chromatography (MECC) offers an alternative method for determining psoralen and isopsoralen in Fructus Psoraleae []. Mass spectrometry techniques like LC-UV/ESI-MS and IRMPD are valuable for characterizing psoralen-DNA adducts, providing insights into binding sites and reaction percentages [].

A: Quality control of psoralen-containing products, like Zhitong Plaster, involves rigorous analytical methods []. HPLC methods are established and validated for accuracy, precision, and repeatability to ensure consistent content of active compounds like psoralen and isopsoralen in the final product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.